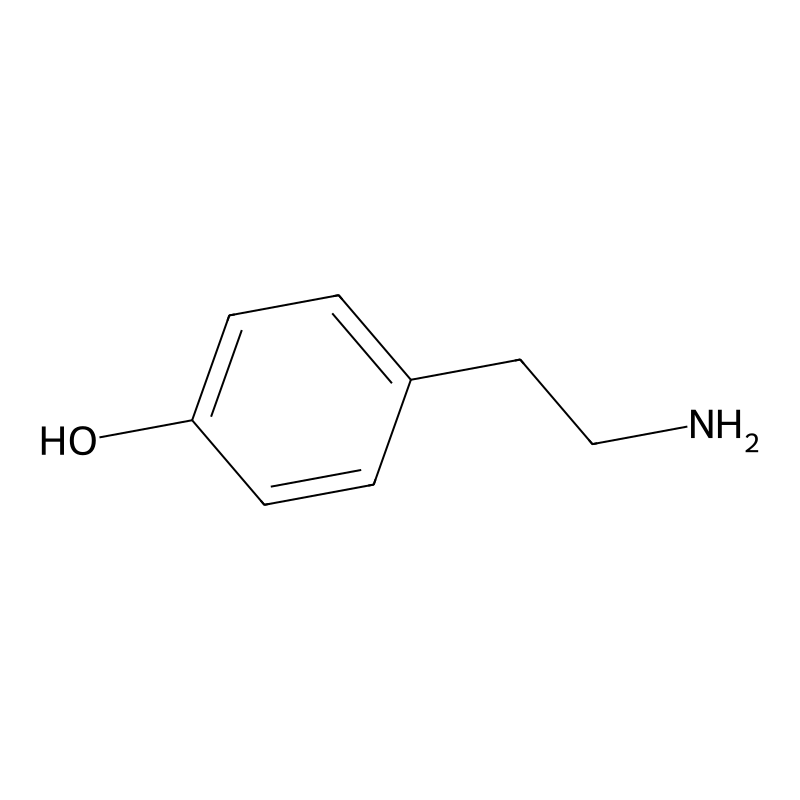

Tyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G DISSOLVES IN 10 ML BOILING ALCOHOL

SPARINGLY SOL IN BENZENE, XYLENE

Slightly soluble in water, benzene; soluble in ethanol, xylene

Water solubility = 10.4E+3 mg/L @ 15 °C

10.4 mg/mL at 15 °C

Soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Tyramine is a biogenic amine derived from the amino acid tyrosine through a decarboxylation reaction. It is classified as a trace monoamine and is known for its indirect catecholamine-releasing properties, primarily affecting norepinephrine, dopamine, and epinephrine levels in the body. Tyramine is unable to cross the blood-brain barrier, which limits its psychoactive effects to peripheral systems, particularly influencing cardiovascular functions and blood pressure regulation .

Tyramine is prevalent in various foods, especially those that are fermented, aged, or spoiled. Common sources include aged cheeses, cured meats, and certain wines. The compound's levels can increase significantly when food is allowed to decay or ferment at room temperature .

Further Considerations

- The research on the specific mechanisms of tyramine action in the body is ongoing.

- The exact threshold for safe tyramine intake, particularly for individuals on MAO inhibitors, requires further investigation due to variations in food content.

Role in Neurotransmission:

Tyramine acts as a neuromodulator in the nervous system, influencing various physiological processes. Researchers use tyramine to study its effects on:

- Dopamine and Norepinephrine Release: Tyramine can indirectly increase dopamine and norepinephrine levels by stimulating their release from storage vesicles in neurons. This property is helpful in understanding the mechanisms of these neurotransmitters in various functions like mood regulation, memory, and movement. Source: [Biochemistry, Tyramine - StatPearls - NCBI Bookshelf: ]

- Neurodegenerative Diseases: Studies investigate the potential involvement of tyramine in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Exploring tyramine's interaction with other neurotransmitters and its potential impact on neuronal health is crucial in this context.

Understanding Monoamine Oxidase (MAO) Activity:

MAO is an enzyme responsible for breaking down tyramine and other biogenic amines. Researchers use tyramine as a probe drug to:

- Assess MAO Activity: Tyramine's metabolism is primarily dependent on MAO. By measuring the rate of tyramine disappearance in the body, researchers can gain insights into MAO activity. This information can be valuable in understanding the effectiveness of MAOI drugs used to treat depression and other conditions. Source: [Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC - NCBI: ]

- Develop New MAOI Drugs: Understanding how tyramine interacts with MAO can aid in the development of new and improved MAOI drugs with fewer side effects.

Food Science Research:

Tyramine is naturally present in various foods and can be affected by storage and processing methods. Researchers use tyramine to:

- Investigate Food Spoilage: Tyramine levels can increase in fermented foods like cheese and aged meats as they age. Studying tyramine content can help assess food spoilage and ensure food safety. Source: [The Prescriber's Guide to the MAOI Diet—Thinking Through Tyramine Troubles - PMC - NCBI: ]

- Develop Dietary Guidelines: Understanding the tyramine content in various foods is crucial for developing dietary guidelines for individuals taking MAOI medications, as high tyramine intake can pose health risks.

Other Areas of Research:

Tyramine research extends beyond the mentioned areas, with potential applications in understanding:

- Migraine Triggers: Tyramine may play a role in triggering migraines in some individuals. Research is ongoing to explore this connection. Source: [Biochemistry, Tyramine - StatPearls - NCBI Bookshelf: ]

- Gut Microbiome: Studies investigate the role of gut bacteria in tyramine production and its potential impact on human health.

The primary chemical reaction involving tyramine is its formation from tyrosine via the enzyme tyrosine decarboxylase. This reaction can be summarized as follows:

In laboratory settings, tyramine can also be synthesized through various methods, including the selective hydrogenation of 4-hydroxybenzyl cyanide. This process involves using a palladium catalyst under acidic conditions to achieve high selectivity for tyramine production .

Tyramine can undergo further transformations in the body, including:

- Conversion to 4-hydroxyphenylacetaldehyde via monoamine oxidase.

- Methylation to form derivatives such as N-methyltyramine and octopamine, which are also biologically active .

Tyramine acts as an indirect sympathomimetic agent by displacing norepinephrine from presynaptic storage vesicles. This action leads to increased release of norepinephrine into the bloodstream, resulting in vasoconstriction and elevated blood pressure .

The compound's physiological effects include:

- Vasoconstriction: Increased blood pressure due to enhanced norepinephrine release.

- Cardiovascular effects: Elevated heart rate and potential hypertensive crises when consumed in large quantities, especially in individuals taking monoamine oxidase inhibitors .

- Neurotransmitter modulation: Tyramine enhances the release of serotonin and dopamine at lower concentrations than those required for catecholamine release .

Tyramine can be synthesized through several methods:

- Decarboxylation of Tyrosine: The most common method involving the enzyme tyrosine decarboxylase.

- Selective Hydrogenation: Utilizing a palladium catalyst to hydrogenate 4-hydroxybenzyl cyanide under controlled conditions, achieving high selectivity for tyramine production .

- Fermentation Processes: Microbial fermentation of tyrosine-rich substrates can yield tyramine as a byproduct.

Tyramine has several notable applications:

- Pharmaceutical Research: Due to its role in neurotransmitter release, tyramine is studied for its potential implications in neurological disorders and cardiovascular health.

- Food Industry: Understanding tyramine levels in aged or fermented foods is crucial for dietary recommendations, especially for individuals on monoamine oxidase inhibitors.

- Biochemical Studies: Tyramine serves as a model compound in studying trace amines' effects on neurotransmission and cardiovascular responses.

Tyramine interacts with various biological systems and compounds:

- Monoamine Oxidase Inhibitors (MAOIs): Co-ingestion of tyramine with MAOIs can lead to severe hypertensive reactions due to reduced metabolism of tyramine .

- Trace Amine Receptors: Recent studies indicate that tyramine binds to trace amine-associated receptors (TAARs), suggesting additional roles in neurotransmission and possibly immune modulation .

- Other Biogenic Amines: Tyramine's effects are often compared with other trace amines like octopamine and phenethylamine, which exhibit similar but distinct biological activities.

Several compounds share structural or functional similarities with tyramine. Here are a few notable examples:

| Compound | Structure/Functionality | Unique Aspects |

|---|---|---|

| Octopamine | Derived from tyramine; acts on adrenergic receptors | More potent vasoconstrictor than tyramine |

| Phenethylamine | A simple aromatic amine; enhances mood and cognition | Psychoactive properties not seen in tyramine |

| N-methyltyramine | Methylated derivative of tyramine; similar biological activity | Less potent than tyramine |

| N,N-Dimethyltyramine (Hordenine) | Further methylated derivative; found in some plants | Different receptor interactions |

Tyramine's unique position lies in its specific indirect sympathomimetic action without crossing the blood-brain barrier, differentiating it from other trace amines that may have more pronounced central nervous system effects .

Tyramine biosynthesis primarily occurs through the decarboxylation of the amino acid tyrosine, a reaction catalyzed by the enzyme tyrosine decarboxylase (TDC). This process is particularly prevalent in microorganisms, especially in lactic acid bacteria such as Enterococcus, Lactobacillus, and certain Gammaproteobacteria like Providencia. The decarboxylation reaction removes the carboxyl group from tyrosine, resulting in the formation of tyramine and carbon dioxide. This biochemical pathway is not merely a metabolic process but serves crucial physiological functions in both the producing microorganisms and potentially their hosts.

In humans and other mammals, tyramine can be further metabolized through several pathways. Monoamine oxidase (MAO) converts tyramine to the inactive metabolite hydroxyphenyl acetic acid, which is then excreted. Alternatively, tyramine can be converted to octopamine by the enzyme dopamine β-hydroxylase, or to N-methyltyramine by phenylethanolamine N-methyltransferase. These secondary amines can have additional physiological effects, including modulation of the nervous system.

Enzymatic Decarboxylation of Tyrosine Precursors

The decarboxylation of tyrosine to tyramine is catalyzed by tyrosine decarboxylase (TDC), a pyridoxal 5-phosphate (PLP)-dependent enzyme that belongs to the family of aromatic amino acid decarboxylases. This enzyme has been extensively studied in various microorganisms, with significant focus on its structure, catalytic mechanism, and substrate specificity.

Crystal structure analysis of TDC from Lactobacillus brevis (LbTDC) has revealed important structural features that contribute to its function. The enzyme contains a PLP-binding domain where the cofactor pyridoxal phosphate attaches, enabling the decarboxylation reaction. Site-directed mutagenesis studies have identified several key residues that are critical for substrate binding and catalytic activity. Notably, H241 in the active site of LbTDC plays a crucial role in PLP binding, adopting different conformations in the apo and holo structures of the enzyme. Upon binding to PLP, H241 rotates to a position adjacent to the PLP pyridine ring.

Furthermore, alanine scanning mutagenesis has identified specific regions that determine substrate specificity and catalytic activity. Interestingly, the S586A variant of LbTDC displayed increased catalytic efficiency and substrate affinity, attributed to decreased steric hindrance and increased hydrophobicity. This finding has significant implications for the potential engineering of TDC enzymes with enhanced catalytic properties.

The enzymatic decarboxylation of tyrosine to tyramine occurs according to the following reaction:

Tyrosine + H⁺ → Tyramine + CO₂

This reaction is facilitated by PLP, which acts as a coenzyme by forming a Schiff base with the amino group of tyrosine. This intermediate undergoes decarboxylation, followed by hydrolysis to release tyramine and regenerate the enzyme. The process consumes a proton, which has important implications for cellular pH homeostasis, particularly in acidic environments.

Regulation of Tyrosine Decarboxylase Activity Across Microbial Taxa

Tyrosine decarboxylase activity varies significantly across different microbial taxa, with distinct regulatory mechanisms observed in various bacterial species. In lactic acid bacteria, particularly Enterococcus and Lactobacillus species, TDC activity is regulated by multiple factors including environmental pH, substrate availability, and growth phase.

In Enterococcus faecalis, the tyrosine decarboxylase gene (tdcA) and the tyrosine-tyramine antiporter gene (tyrP) are organized in a cluster that is transcriptionally regulated by acidic pH and tyrosine availability. Similarly, in Enterococcus durans, these genes form an operon that is transcribed from a promoter regulated by extracellular pH and tyrosine concentration.

The regulation of TDC activity also differs between Gram-positive and Gram-negative bacteria. While Gram-positive bacteria like Enterococcus and Lactobacillus typically possess a well-characterized TDC operon structure containing tyrDC and tyrP genes, this operon structure is less conserved in Gram-negative bacteria. However, recent genomic analyses have identified homologous operons in certain Gammaproteobacteria, such as Providencia.

Table 1: Comparison of Tyrosine Decarboxylase Regulation Across Bacterial Taxa

The diversity in regulatory mechanisms reflects the different ecological niches and physiological challenges faced by various bacterial species. For instance, enterococci and lactobacilli, which frequently encounter acidic environments in the gastrointestinal tract and fermented foods, have evolved sophisticated pH-dependent regulation of TDC activity.

pH-Dependent Transcriptional Induction of Tyramine Operons

One of the most significant aspects of tyramine biosynthesis regulation is its pH-dependent transcriptional induction. In numerous bacteria, particularly those that inhabit acidic environments, the transcription of tyramine biosynthesis genes is strongly induced under acidic conditions.

In Enterococcus durans, quantitative real-time PCR analysis has demonstrated that tdcA and tyrP expression increased 8-fold and 13.2-fold, respectively, when tyrosine was added to the medium at pH 4.9. However, no induction was observed when the pH was neutral (7.5) or when the pH was low but tyrosine was absent. This indicates that the induction of tdcA and tyrP transcription requires both an acidic environment and the presence of tyrosine.

Similarly, in Enterococcus faecalis, transcriptional analysis revealed that the tyrosine decarboxylase cluster is induced at low pH and in the presence of tyrosine. This transcriptional regulation appears to be a widespread phenomenon among tyramine-producing bacteria, suggesting a conserved mechanism for responding to acidic stress.

The physiological significance of this pH-dependent regulation lies in the protective function of the tyramine biosynthesis pathway against extracellular acidification. The decarboxylation reaction consumes a proton, thus contributing to intracellular pH homeostasis when cells are exposed to acidic environments. This mechanism represents an important adaptation for bacteria that need to survive passage through the acidic stomach or thrive in fermented food products.

The transcriptional regulation of tyramine operons involves complex molecular mechanisms. In some bacteria, specific transcriptional regulators respond to changes in environmental pH and substrate availability. For instance, in certain Enterococcus species, the expression of the TDC operon is regulated by a tyrosyl-tRNA synthetase-like protein that may sense tyrosine availability.

Interspecies Variability in Tyramine Production Mechanisms

The mechanisms of tyramine production exhibit significant variability across different species and even among strains of the same species. This variability is observed at multiple levels, including gene organization, enzyme structure, regulation patterns, and physiological functions.

In a study comparing several Enterococcus strains, researchers found heterogeneity in tyramine production capabilities even between strains of the same species. For example, two E. faecalis strains showed different tyramine production levels, which could not be explained by genetic differences in the TDC operon region. This suggests that additional regulatory mechanisms, not yet fully elucidated, might contribute to this variability.

Genetic analysis of the TDC operon region across different bacterial species has revealed varying degrees of conservation. While the genetic organization and nucleotide sequence of this operon region are highly conserved in enterococcal strains of the same species, there are significant differences between different bacterial genera. For instance, the tyrDC and tyrP genes are organized in an operon in Gram-positive bacteria like Enterococcus and Lactobacillus, but this operon structure is less conserved in Gammaproteobacteria.

Even within the same genus, there can be significant variability in the genetic basis of tyramine production. A study of the TDC operon in E. faecium identified a codon stop in the translated tyrDC sequence of some strains, explaining their inability to produce tyramine.

The physiological functions of tyramine production also vary across species. In some bacteria, tyramine production primarily serves as a mechanism for acid resistance, while in others, such as Providencia, tyramine production can modulate host sensory behavior. This functional diversity reflects the adaptation of tyramine production mechanisms to different ecological niches and host interactions.

Trace Amine-Associated Receptor (TAAR) Signaling Cascades

Tyramine activates TAAR1, a G protein-coupled receptor coupled to Gαs-mediated cAMP production [1] [7]. In humans, TAAR1 exhibits an EC~50~ of 70–1,100 nM for tyramine, with potency variations across species: rat TAAR1 responds more robustly (EC~50~ 40–900 nM) than mouse or chimpanzee orthologs [7] [8]. This receptor modulates dopaminergic and serotonergic transmission by regulating monoamine transporter activity and neuronal firing rates. For example, tyramine-induced TAAR1 activation in rat subthalamic nucleus neurons evokes inward currents via D~2~-like dopamine receptor crosstalk, a process dependent on catecholamine vesicle depletion [2].

TAAR1’s constitutive activity further amplifies tyramine’s neuromodulatory effects. Bioluminescence resonance energy transfer (BRET) assays reveal prolonged cAMP signaling upon TAAR1 activation, contrasting with rapid β~2~-adrenergic receptor desensitization [7]. This sustained signaling may underlie tyramine’s ability to potentiate amphetamine-induced dopamine release in striatal pathways [8].

Table 1: Comparative TAAR1 Activation Profiles by Tyramine

| Species | EC~50~ (nM) | cAMP Response Magnitude | Primary Signaling Partner |

|---|---|---|---|

| Human | 70–1,100 | Moderate | Gαs |

| Rat | 40–900 | Strong | Gαs/Gαq |

| Mouse | 110–850 | Moderate | Gαs |

Competitive Inhibition of Monoamine Oxidase Isoforms

While MAO-A primarily metabolizes tyramine via oxidative deamination to 4-hydroxyphenylacetic acid (4-HPAA), tyramine also acts as a competitive MAO inhibitor at millimolar concentrations [5] [7]. Human pharmacokinetic studies show 76.8% of orally administered tyramine converts to 4-HPAA, with urinary recovery indicating first-pass hepatic MAO-A activity [5]. The residual tyramine competitively inhibits MAO-B’s degradation of benzylamine (K~i~ 320 μM vs MAO-B’s K~m~ 180 μM for benzylamine) [5].

MAO-A polymorphisms (e.g., uVNTR in the promoter region) alter tyramine metabolism efficiency by 3-fold, though systemic 4-HPAA exposure remains stable across genotypes [5]. This metabolic buffering suggests compensatory mechanisms in peripheral MAO-A activity when central inhibition occurs.

Table 3: Tyramine Interaction with Monoamine Oxidase Isoforms

| Parameter | MAO-A | MAO-B |

|---|---|---|

| K~m~ (tyramine) | 48 μM | >1 mM |

| V~max~ | 8.2 nmol/min/mg | 0.7 nmol/min/mg |

| Inhibition Type | Substrate competition | Non-competitive |

Synaptic Plasticity Through Octopamine Conversion Pathways

In mammalian systems, tyramine undergoes β-hydroxylation via dopamine β-hydroxylase (DBH) to form octopamine, though this conversion is less efficient than in invertebrates [3] [7]. Rat adrenal medulla studies show only 2–5% of tyramine converts to octopamine, compared to 40% conversion in Caenorhabditis elegans [3]. The resultant octopamine activates TAAR1 with 10-fold lower potency than tyramine (EC~50~ 700 nM vs 70 nM) [7], creating a secondary neuromodulatory pathway.

Octopamine’s activation of TAAR1 enhances cAMP response element-binding protein (CREB) phosphorylation in prefrontal cortical neurons, potentially facilitating long-term potentiation [7]. This pathway exhibits regional specificity, with hippocampal slices showing 3-fold greater CREB activation than striatal preparations under identical tyramine exposure [7].

Table 4: Comparative Tyramine-Octopamine Conversion Efficiency

| Organism | Conversion Rate (%) | Primary Enzyme | Neural Effect |

|---|---|---|---|

| C. elegans | 40 | TBH-1 | Locomotion modulation |

| Rat | 2–5 | DBH | CREB phosphorylation |

| Human | <1 | DBH | Not characterized |

Physical Description

Colourless to yellow solid; Sweet meaty aroma

Color/Form

PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

MP: 269 °C /TYRAMINE HYDROCHLORIDE/

164 - 165 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 92 of 138 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 46 of 138 companies with hazard statement code(s):;

H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/TYRAMINE WAS/...FORMERLY /USED/ AS HYPOTENSIVE, OXYTOCIC.

...HAS BEEN USED @ 2% CONCN IN MYDRIATIC EYEDROPS. THIS HAS BEEN SAID TO REDUCE INTRAOCULAR PRESSURE...IN SOME PATIENTS WITH OPEN-ANGLE GLAUCOMA.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

WHEN TYRAMINE...WAS INJECTED INTO RATS, MAJOR URINARY METABOLITE WAS FREE P-HYDROXYPHENYLACETIC ACID...(77% OF THAT PROPORTION OF DOSE EXCRETED IN URINE)...

.../TYRAMINE IS/ POORLY ABSORBED FROM BOWEL, BUT.../IS/ READILY ABSORBED FROM SC INJECTION. .../IT/ MAY BE ABSORBED TO A GREATER OR LESS EXTENT FROM NASAL MUCOSA.

(14)C-LABELED TYRAMINE BOUND TO PLASMA PROTEINS OF RABBITS IN DOSE- & TIME OF INCUBATION-RELATED MANNER. MAX BINDING CAPACITY EST AS 70.2 UG/G. AFFINITY FOR PLASMA PROTEINS MUCH LOWER THAN THAT OF NORADRENALINE.

Metabolism Metabolites

WHEN TYRAMINE...WAS INJECTED INTO RATS, MAJOR URINARY METABOLITE WAS FREE P-HYDROXYPHENYLACETIC ACID...

...TYRAMINE...PRESENT IN CHEESE AND IN YEAST EXTRACT...IS NORMALLY DETOXICATED BY MONOAMINE OXIDASE, PRESENT IN INTESTINE AND LIVER, TO YIELD PARA-HYDROXYPHENYLETHANOL, PARA-HYDROXYPHENYLACETIC ACID AND ITS GLYCINE CONJUGATE, PARA-HYDROXYPHENACETURIC ACID, AND...N-ACETYLTYRAMINE.

WHEN HUMAN/S/...TREATED WITH (14)C-TYRAMINE.../URINARY METABOLITE/ P-HYDROXYPHENYLACETALDEHYDE...CONTRIBUTED LESS THAN 0.5%.

For more Metabolism/Metabolites (Complete) data for TYRAMINE (6 total), please visit the HSDB record page.

Tyramine has known human metabolites that include Tyramine glucuronide and Dopamine.

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Associated Chemicals

Wikipedia

Methyl_formate

Drug Warnings

NO ADVERSE EFFECTS ON THE EYE APPEAR TO HAVE BEEN REPORTED, BUT PRESUMABLY ANGLE-CLOSURE GLAUCOMA COULD BE INDUCED BY MYDRIASIS IN EYES HAVING PATHOLOGICALLY NARROW ANGLES & SHALLOW ANTERIOR CHAMBERS.

AVG MEAL OF NATURAL OR AGED CHEESES CONTAINS ENOUGH TYRAMINE TO PROVOKE MARKED RISE IN BLOOD PRESSURE & OTHER CARDIOVASCULAR CHANGES. ... OTHER FOODS IMPLICATED...SNAILS...YEAST, LARGE QUANTITIES OF COFFEE, CITRUS FRUITS, CANNED FIGS, BROAD BEANS... PT BEING TREATED WITH MAO INHIBITOR...GIVEN LIST OF FOODS TO BE AVOIDED...

Consumption of foods containing more than 10 g of tyramine (eg, aged cheeses, yeast products) together with monoamine oxidase (MAO) inhibitor drugs may lead to serious hypertensive reactions.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Analytic Laboratory Methods

SPECTROFLUOROMETRY AND TLC WERE USED FOR THE DETERMINATION AND IDENTIFICATION OF TYRAMINE IN WINE.

PROCEDURES ARE GIVEN FOR HIGH-PERFORMANCE ION-PAIR CHROMATOGRAPHY OF ORGANIC AMMONIUM COMPOUNDS.

A MACROPOROUS POLYMER IS USED FOR LIQUID CHROMATOGRAPHY OF ALKALOIDS, AMPHETAMINES AND HETEROCYCLIC NITROGEN BASES.

For more Analytic Laboratory Methods (Complete) data for TYRAMINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

OVER 60 DIFFERENT AMPHETAMINE-RELATED AMINES WERE ANALYZED BY EMIT (ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE) AT SEVERAL DIFFERENT CONCENTRATIONS.

AN ATTEMPT IS MADE TO RELATE STRUCTURAL DIFFERENCES TO THE AFFINITY OF AMPHETAMINE-RELATED COMPOUNDS WITH THE RIA AMPHETAMINE ANTIBODY.

Interactions

PHENYLPROPANOLAMINE & OTHER INDIRECT-ACTING SYMPATHOMIMETIC AMINES (EG, TYRAMINE) PRODUCE HYPERTENSIVE CRISIS & RELATED SYMPTOMS IN SOME INDIVIDUALS CURRENTLY RECEIVING OR PREVIOUSLY BEING TREATED WITH TRANYLCYPROMINE OR OTHER MONOAMINE OXIDASE INHIBITORS /SUCH AS ISOCARBOXAZID, PARGYLINE & PHENELZINE/. ...MAY BE FATAL.

ALTHOUGH SELECTIVE MONOAMINE OXIDASE INHIBITOR (-)-DEPRENYL SUBSTANTIALLY INHIBITS TYRAMINE (I)-OXIDIZING ABILITY IN PIG, IV TYRAMINE CHALLENGE AFTER PRETREATMENT WITH THIS DRUG FAILED TO PRODUCE PRESSOR RESPONSE ("CHEESE EFFECT") ASSOC WITH OTHER IRREVERSIBLE MAO INHIBITORS.

PRETREATMENT OF THYROIDECTOMIZED RATS WITH T3 & RESERPINE ABOLISHED TYRAMINE INDUCED HYPOTENSIVE ACTION. PRETREATMENT WITH PHENOXYBENZAMINE INHIBITED ACTION IN INTACT RAT AS WELL, WHEREAS CYPROHEPTADINE INCR ACTION IN THYROIDECTOMIZED RAT BUT NOT IN INTACT RATS

For more Interactions (Complete) data for TYRAMINE (11 total), please visit the HSDB record page.

Dates

Trace Amine-Associated Receptor 1 Regulates Central Effects of Monoamine Oxidase Inhibitors: Involvement of Tyramine and Glutamate

Sophie GautronPMID: 34140118 DOI: 10.1016/j.biopsych.2021.04.021

Abstract

Direct minimally invasive enzymatic determination of tyramine in cheese using digital imaging

Sofía Oliver, Susana de Marcos, Isabel Sanz-Vicente, Vicente Cebolla, Javier GalbánPMID: 33992221 DOI: 10.1016/j.aca.2021.338489

Abstract

An enzymatic method for the direct (without pretreatment) minimally invasive tyramine determination in cheese is proposed. Colorimetric test strips containing tyramine oxidase (TAO), peroxidase and 3,3',5,5'-tetramethylbenzidine (Q-TAO), allow tyramine determination through the RGB chromatic coordinates of the observed blue colour (LOD = 2.6·10M, LOQ = 8.7·10

M, RSD% (n = 5; 1.8·10

M) = 3.2%). The strips are inserted in the sample for 2 min and then the RGB coordinates are measured using a smartphone. Previously, these Q-TAO strips have been also optimized for tyramine determination in cheese extract. To do that, a spectrophotometric method in solution for tyramine determination in cheese extracts has been developed, which included an in-depth study of the indicating reaction; this study has allowed to gain new information about the spectroscopic properties of different TMB species and, which it is more important, to detect cross-reactions between TAO and TMB species. A mathematical model has also been developed which relate the RGB signals obtained with the tyramine concentrations, the instrumental characteristics of the smartphone and the spectroscopic properties of the absorbing product of the enzymatic reaction.

Prediction of Viscoelastic Properties of Enzymatically Crosslinkable Tyramine-Modified Hyaluronic Acid Solutions Using a Dynamic Monte Carlo Kinetic Approach

Filippos F Karageorgos, Costas KiparissidesPMID: 34298939 DOI: 10.3390/ijms22147317

Abstract

The present study deals with the mathematical modeling of crosslinking kinetics of polymer-phenol conjugates mediated by the Horseradish Peroxidase (HRP)-hydrogen peroxide (HO

) initiation system. More specifically, a dynamic Monte Carlo (MC) kinetic model is developed to quantify the effects of crosslinking conditions (i.e., polymer concentration, degree of phenol substitution and HRP and H

O

concentrations) on the gelation onset time; evolution of molecular weight distribution and number and weight average molecular weights of the crosslinkable polymer chains and gel fraction. It is shown that the MC kinetic model can faithfully describe the crosslinking kinetics of a finite sample of crosslinkable polymer chains with time, providing detailed molecular information for the crosslinkable system before and after the gelation point. The MC model is validated using experimental measurements on the crosslinking of a tyramine modified Hyaluronic Acid (HA-Tyr) polymer solution reported in the literature. Based on the rubber elasticity theory and the MC results, the dynamic evolution of hydrogel viscoelastic and molecular properties (i.e., number average molecular weight between crosslinks,

, and hydrogel mesh size,

) are calculated.

Modulation of inflammation by anti-TNF α mAb-dendrimer nanoparticles loaded in tyramine-modified gellan gum hydrogels in a cartilage-on-a-chip model

I M Oliveira, M R Carvalho, D C Fernandes, C M Abreu, F R Maia, H Pereira, D Caballero, S C Kundu, R L Reis, J M OliveiraPMID: 33998627 DOI: 10.1039/d1tb00802a

Abstract

Rheumatoid arthritis (RA) is an autoimmune and chronic inflammatory disease characterized by joint inflammation. Since the inflammatory condition plays an important role in the disease process, it is important to develop and test new therapeutic approaches that specifically target and treat joint inflammation. In this study, a human 3D inflammatory cartilage-on-a-chip model was established to test the therapeutic efficacy of anti-TNFα mAb-CS/PAMAM dendrimer NPs loaded-Tyramine-Gellan Gum in the treatment of inflammation. The results showed that the proposed therapeutic approach applied to the human monocyte cell line (THP-1) and human chondrogenic primary cells (hCH) cell-based inflammation system revealed an anti-inflammatory capacity that increased over 14 days. It was also possible to observe that Coll type II was highly expressed by inflamed hCH upon the culture with anti-TNF α mAb-CS/PAMAM dendrimer NPs, indicating that the hCH cells were able maintain their biological function. The developed preclinical model allowed us to provide more robust data on the potential therapeutic effect of anti-TNF α mAb-CS/PAMAM dendrimer NPs loaded-Ty-GG hydrogel in a physiologically relevant model.Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies

Abdullah Al Mamun, Filip Pidaný, Daniela Hulcová, Jana Maříková, Tomáš Kučera, Monika Schmidt, Maria Carmen Catapano, Martina Hrabinová, Daniel Jun, Lubica Múčková, Jiří Kuneš, Jiří Janoušek, Rudolf Andrýs, Lucie Nováková, Rozálie Peřinová, Negar Maafi, Ondřej Soukup, Jan Korábečný, Lucie CahlíkováPMID: 34361074 DOI: 10.3390/ijms22158308

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative condition of the central nervous system (CNS) that is currently treated by cholinesterase inhibitors and the-methyl-d-aspartate receptor antagonist, memantine. Emerging evidence strongly supports the relevance of targeting butyrylcholinesterase (BuChE) in the more advanced stages of AD. Within this study, we have generated a pilot series of compounds (

-

) structurally inspired from belladine-type Amaryllidaceae alkaloids, namely carltonine A and B, and evaluated their acetylcholinesterase (AChE) and BuChE inhibition properties. Some of the compounds exhibited intriguing inhibition activity for human BuChE (

BuChE), with a preference for BuChE over AChE. Seven compounds were found to possess a

BuChE inhibition profile, with IC

values below 1 µM. The most potent one, compound

, showed nanomolar range activity with an IC

value of 72 nM and an excellent selectivity pattern over AChE, reaching a selectivity index of almost 1400. Compound

was further studied by enzyme kinetics, along with in-silico techniques, to reveal the mode of inhibition. The prediction of CNS availability estimates that all the compounds in this survey can pass through the blood-brain barrier (BBB), as disclosed by the BBB score.

Trace Amine-Associated Receptor 1 Contributes to Diverse Functional Actions of O-Phenyl-Iodotyramine in Mice but Not to the Effects of Monoamine-Based Antidepressants

Ioannis Mantas, Mark J Millan, Benjamin Di Cara, Lucianne Groenink, Sylvie Veiga, Laetitia Cistarelli, Mauricette Brocco, Marc Bertrand, Per Svenningsson, Xiaoqun ZhangPMID: 34445611 DOI: 10.3390/ijms22168907